molecular formula C22H15Cl2N3O3S B4606180 3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA

3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA

Cat. No.: B4606180
M. Wt: 472.3 g/mol
InChI Key: UTNGSWQANJQRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a thiourea group, and various substituents, including dichlorophenyl and methoxybenzoyl groups

Preparation Methods

The synthesis of 3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Attachment of Methoxybenzoyl Group: The methoxybenzoyl group can be attached via an acylation reaction using methoxybenzoyl chloride or an equivalent reagent.

    Formation of Thiourea Group:

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the thiourea group and formation of corresponding amines and acids.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-METHOXYBENZOYL)THIOUREA can be compared with other benzoxazole derivatives, such as:

    2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE: This compound shares the benzoxazole core and dichlorophenyl group but lacks the methoxybenzoyl and thiourea groups.

    N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-3-ETHOXYBENZAMIDE: This compound has a similar structure but contains an ethoxybenzamide group instead of the methoxybenzoyl and thiourea groups.

    3-(3,4-DICHLORO-PHENYL)-1,1-DIMETHYL-UREA: This compound contains a dichlorophenyl group but has a different core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3S/c1-29-15-4-2-3-12(9-15)20(28)27-22(31)25-14-6-8-19-18(11-14)26-21(30-19)13-5-7-16(23)17(24)10-13/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNGSWQANJQRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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